molecular formula C8H13ClO2S B2849562 Spiro[3.4]octane-2-sulfonyl chloride CAS No. 2413899-35-9

Spiro[3.4]octane-2-sulfonyl chloride

Cat. No.: B2849562
CAS No.: 2413899-35-9
M. Wt: 208.7
InChI Key: WSHIOHUVBYMEEB-UHFFFAOYSA-N
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Description

Spiro[3.4]octane-2-sulfonyl chloride: is a chemical compound with the molecular formula C8H13ClO2S It is a spirocyclic compound, meaning it contains two rings that share a single atom

Mechanism of Action

Mode of Action

The mode of action of Spiro[3It is part of the oxa-spirocycles family, which are known for their unique interactions with their targets . These compounds can dramatically improve water solubility and lower lipophilicity , which may influence their interaction with targets.

Biochemical Pathways

Oxa-spirocycles, to which this compound belongs, have been synthesized and studied in vivo , suggesting they may have significant effects on certain biochemical pathways.

Pharmacokinetics

The incorporation of an oxygen atom into the spirocyclic unit of oxa-spirocycles can dramatically improve water solubility and lower lipophilicity , which could potentially impact the bioavailability of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.4]octane-2-sulfonyl chloride typically involves the annulation of cyclopentane and a four-membered ring. One common method includes the use of sulfonyl chloride as a starting material, which undergoes a series of chemical transformations to form the spirocyclic structure .

Industrial Production Methods: Industrial production methods for Spiro[3 the synthesis generally involves conventional chemical transformations and minimal chromatographic purifications to afford the title compound .

Chemical Reactions Analysis

Types of Reactions: Spiro[3.4]octane-2-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Specific conditions vary depending on the desired transformation.

Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various spirocyclic derivatives.

Scientific Research Applications

Comparison with Similar Compounds

  • Spiro[3.4]octane-2-sulfonic acid
  • Spiro[3.4]octane-2-sulfonamide
  • Spiro[3.4]octane-2-sulfonate esters

Uniqueness: Spiro[3.4]octane-2-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which makes it highly reactive and versatile in chemical synthesis.

Properties

IUPAC Name

spiro[3.4]octane-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)7-5-8(6-7)3-1-2-4-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHIOHUVBYMEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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